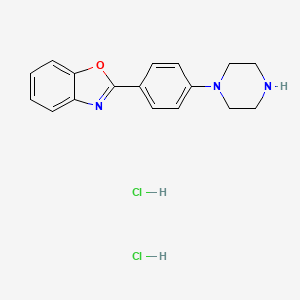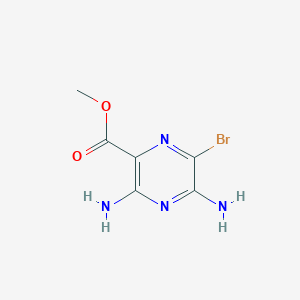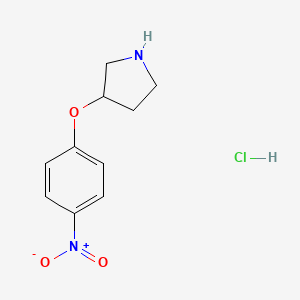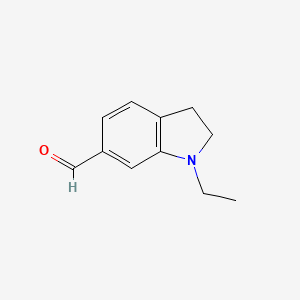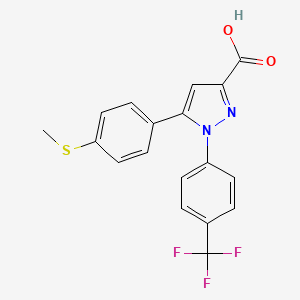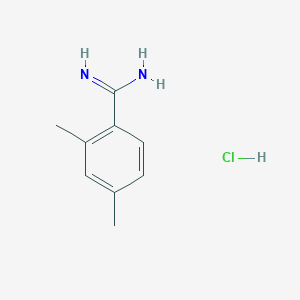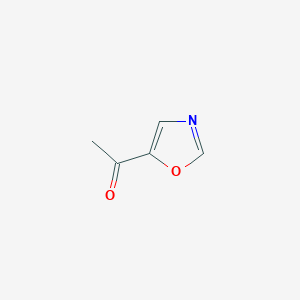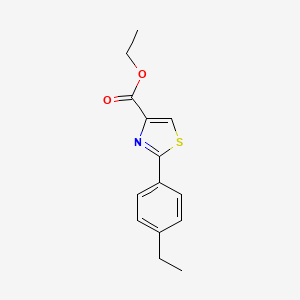
3-(2-Methylbenzyl)pyrrolidine
Overview
Description
3-(2-Methylbenzyl)pyrrolidine is an organic compound containing a pyrrolidine ring attached to a 2-methylbenzyl group. The empirical formula is C12H17N and the molecular weight is 175.27 .
Synthesis Analysis
Pyrrolidine compounds can be synthesized through various methods, including 1,3-dipolar cycloaddition . The most well-developed cycloaddition methods for pyrrolidine synthesis are reactions of azomethine ylides and related 1,3-dipoles . Another method involves the formal [3 + 2] cycloadditions between imines and donor-acceptor cyclopropanes .Molecular Structure Analysis
The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .Chemical Reactions Analysis
Pyrrolidine compounds are known to participate in various chemical reactions. For instance, they can undergo cycloaddition reactions to efficiently assemble pyrrolidine rings that are significant in a variety of chemical and biological applications .Physical And Chemical Properties Analysis
The empirical formula of 3-(2-Methylbenzyl)pyrrolidine is C12H17N and its molecular weight is 175.27 . More detailed physical and chemical properties may not be readily available as Sigma-Aldrich does not collect analytical data for this product .Scientific Research Applications
Anionic Cyclizations to Pyrrolidines : A study by Coldham, Hufton, and Rathmell (1997) discussed the cyclization of α-amino-organolithiums onto unactivated alkenes, forming 2,4-disubstituted pyrrolidines. This process, which can be performed with a chiral auxiliary, results in the formation of 3-substituted pyrrolidines with significant diastereoenrichment (Coldham, Hufton, & Rathmell, 1997).
Synthesis and Anti-inflammatory Activities : Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, evaluating them as potential anti-inflammatory and analgesic agents. Some of these compounds showed promising activities and a wider safety margin compared to other drugs (Ikuta et al., 1987).
Chiral 3-Substituted Pyrrolidines Synthesis : Suto, Turner, and Kampf (1992) described the preparation of chiral 3-methyl-3-substituted pyrrolidines/pyrrolidinones starting from a specific pyrrolidinone compound. The chiral α-methylbenzyl functionality in this process serves as both a nitrogen protecting group and a chiral auxiliary (Suto, Turner, & Kampf, 1992).
Use in Quinolone Antibacterials Synthesis : Schroeder et al. (1992) explored the use of S-α-methylbenzyl as a chiral auxiliary in the synthesis of quinolone antibacterials. They prepared several stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are useful intermediates in the development of these antibacterial agents (Schroeder et al., 1992).
Pyrrolidines in Medicine and Industry : Żmigrodzka et al. (2022) highlighted the importance of pyrrolidines in both medicine and industry, such as their use in dyes and agrochemical substances. The study focused on the synthesis of pyrrolidines via [3+2] cycloaddition reactions (Żmigrodzka et al., 2022).
Bioactivities of Pyrrolidine Alkaloids : Liu et al. (2016) isolated a new pyrrolidine alkaloid from the root barks of Orixa japonica, demonstrating its larvicidal and nematicidal activities. This indicates potential applications of pyrrolidine alkaloids in developing natural larvicides and nematicides (Liu et al., 2016).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 3-(2-methylbenzyl)pyrrolidine, have been found to exhibit bioactive properties
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways . For instance, some pyrrolidine derivatives are known to react via an SN1 pathway, via the resonance-stabilized carbocation
Biochemical Pathways
It is known that pyrrolidine derivatives can affect various biochemical pathways . For instance, some pyrrolidine derivatives have been found to exhibit inhibitory activity on human physiologically relevant carbonic anhydrase (CA) isoenzymes
Pharmacokinetics
It is known that pyrrolidine derivatives can have various pharmacokinetic properties
Result of Action
It is known that pyrrolidine derivatives can have various biological effects
Action Environment
It is known that environmental factors can influence the action of various compounds
Future Directions
Pyrrolidine compounds, due to their unique properties and biological activities, are of great interest in drug discovery and medicinal chemistry . They can serve as a versatile scaffold for the development of novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-[(2-methylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-4-2-3-5-12(10)8-11-6-7-13-9-11/h2-5,11,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJELETAWVRDDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696398 | |
| Record name | 3-[(2-Methylphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887594-99-2 | |
| Record name | 3-[(2-Methylphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1423816.png)

